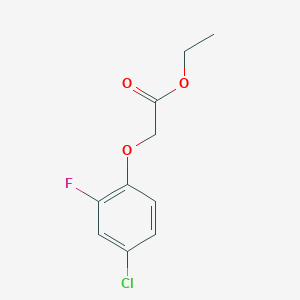

Ethyl 2-(4-chloro-2-fluorophenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chloro-2-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCDGBPCXGMWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 4 Chloro 2 Fluorophenoxy Acetate and Analogues

Established Synthetic Routes for Phenoxyacetate (B1228835) Esters

The construction of the phenoxyacetate ester framework can be achieved through two principal synthetic strategies: the direct formation of the ether linkage or a two-step process involving the creation of a phenoxyacetic acid precursor followed by esterification.

The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely applied to the synthesis of phenoxyacetate esters. francis-press.comfrancis-press.com This reaction proceeds via an SN2 mechanism, involving the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion. researchgate.net

For the specific synthesis of Ethyl 2-(4-chloro-2-fluorophenoxy)acetate, the process begins with the deprotonation of 4-chloro-2-fluorophenol (B1580588) using a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), to displace the halide and form the desired ether linkage. miracosta.edunih.gov

The choice of base and solvent is crucial for optimizing the reaction yield. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents like acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are typically employed to facilitate the reaction. francis-press.com In some variations, phase transfer catalysts may be used to enhance the reaction rate. google.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenoxyacetates

| Phenol (B47542) Reactant | Alkylating Agent | Base | Solvent | Outcome |

| 4-Nitrophenol | Ethyl bromoacetate | K₂CO₃ | Acetone | Synthesis of Ethyl 2-(4-nitrophenoxy)acetate, a precursor for further functionalization. mdpi.com |

| p-Cresol (p-methylphenol) | Chloroacetic acid | KOH | Water | Formation of the corresponding phenoxyacetic acid, illustrating the synthesis of the acid precursor. miracosta.edu |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ | DMF | Yields Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, demonstrating the versatility of the reaction with different nucleophiles. nih.gov |

| 4-Methoxyaniline derived hydrazone | Ethyl 2-chloroacetoacetate | Sodium acetate (B1210297) | Ethyl acetate / Water | Synthesis of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a complex intermediate. google.com |

The reactivity of the ethyl haloacetate follows the expected trend for SN2 reactions, with ethyl bromoacetate and ethyl iodoacetate being more reactive than ethyl chloroacetate due to the better leaving group ability of bromide and iodide ions. francis-press.com

An alternative route to phenoxyacetate esters involves a two-step process. First, the corresponding phenoxyacetic acid is synthesized, typically via the Williamson ether synthesis using a haloacetic acid (e.g., chloroacetic acid) instead of an ester. miracosta.edu The resulting phenoxyacetic acid is then esterified with ethanol (B145695) to yield the final product.

The most common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed, or a large excess of the alcohol is used.

Other reagents can also be employed to activate the carboxylic acid for esterification, such as phosphonitrilic chloride (PNT) in combination with N-methyl morpholine (B109124) (NMM), which allows the reaction to proceed under milder conditions.

Synthesis of Halogenated Aryl Acetate Derivatives as Related Methodologies

The synthesis of halogenated aryl acetates represents a related class of reactions that share common principles with the synthesis of phenoxyacetates. These compounds are valuable intermediates in organic synthesis. google.comresearchgate.net While phenoxyacetates involve an ether linkage to an acetate group, aryl acetates involve a direct ester linkage to the aromatic ring.

Methods for synthesizing these derivatives often involve the acylation of a halogenated phenol. For instance, a halogenated phenol can be reacted with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding aryl acetate.

Furthermore, modern cross-coupling reactions have provided new avenues for the synthesis of complex aryl esters. For example, palladium-catalyzed decarboxylative cross-coupling reactions can form aryl esters from aryl halides and potassium oxalate (B1200264) monoesters. organic-chemistry.org Other approaches include the rhodium-catalyzed synthesis of α-aryl esters from diazo compounds. rsc.org These advanced methods offer high functional group tolerance and provide access to a wide range of substituted aromatic esters. rsc.orgorganic-chemistry.org

Derivatization Strategies for Structural Modification

The phenoxyacetate scaffold is a versatile template for chemical modification. Derivatization strategies can be broadly categorized into modifications of the aryl ring and alterations of the ester group, often to create prodrugs or bioconjugates.

Creating novel analogs by altering the substituents on the aryl ring is a common strategy in medicinal chemistry and materials science to fine-tune the properties of a molecule. Starting with different halogenated or otherwise substituted phenols, a library of phenoxyacetate derivatives can be synthesized using the Williamson ether synthesis. google.com

This approach allows for the systematic exploration of structure-activity relationships. For example, by varying the position and nature of the halogen atoms (F, Cl, Br, I) or introducing other groups like alkyl, alkoxy, or nitro groups, chemists can modulate the electronic and steric properties of the molecule. organic-chemistry.org An "ester dance" reaction, which involves the palladium-catalyzed translocation of an ester group on an aromatic ring, represents an advanced method for generating uncommon substitution patterns. researchgate.net

Table 2: Examples of Aryl Ring Substituent Variations in Phenoxyacetate Synthesis

| Aryl Ring Substituent | Precursor Phenol | Synthetic Goal |

| 4-Amino | 4-Nitrophenol | The nitro group is introduced and subsequently reduced to an amine, creating a key building block. mdpi.com |

| 2,4-Dichloro | Phenol | Direct chlorination of phenoxyacetic acid followed by esterification. google.com |

| 4-Methyl | p-Cresol | Preparation of a simple alkyl-substituted phenoxyacetic acid. miracosta.edu |

| Fused Aromatic Ring | Naphthol | Synthesis of naphthoxyacetic acid derivatives via Williamson ether synthesis. researchgate.net |

Synthesis of Prodrug Forms and Bioconjugates

The ester functional group in Ethyl 2-(4-chloro-2-fluorophenoxy)acetate is an ideal handle for creating prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. science.gov For ester-containing molecules, this often involves creating a new ester that is sensitive to cleavage by endogenous esterase enzymes. nih.gov

The synthesis of ester prodrugs can involve transesterification of the ethyl ester or, more commonly, esterification of the precursor phenoxyacetic acid with a specific alcohol promoiety. chapman.edu These promoieties can be designed to improve properties such as water solubility or lipophilicity. For example, conjugation with fatty acids can increase lipophilicity to facilitate encapsulation in drug delivery systems like micelles or liposomes. nih.gov Phosphate groups can be introduced to create highly water-soluble prodrugs. mdpi.com

Bioconjugation involves linking the molecule to a larger biomolecule, such as a peptide or a carbohydrate. This can be achieved by first functionalizing the phenoxyacetic acid (e.g., converting it to an acyl chloride or activating it with a coupling agent) and then reacting it with a nucleophilic group (e.g., an amine or hydroxyl) on the biomolecule. science.gov This strategy is employed to target the molecule to specific tissues or cells or to control its release profile.

Optimization of Reaction Conditions and Yields

The synthesis of phenoxyacetic acid derivatives, including Ethyl 2-(4-chloro-2-fluorophenoxy)acetate, is a process where the optimization of reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. Research into the synthesis of analogous compounds has identified several key parameters that can be adjusted to improve the efficiency of the reaction. These parameters typically include the choice of solvent, catalyst, temperature, reaction time, and the nature of the reactants and base.

Key factors influencing the synthesis of phenoxyacetate derivatives often involve the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. The efficiency of this reaction is highly dependent on the conditions employed. For instance, in the synthesis of related phenoxyacetic acids, reaction conditions are systematically varied to find the optimal balance.

Detailed research findings have shown that solvent choice plays a significant role. Solvents like acetonitrile (B52724) have been found to provide a good balance between conversion and selectivity in similar oxidative coupling reactions used to synthesize precursors. scielo.br Furthermore, the use of phase transfer catalysts can be beneficial in reactions involving immiscible aqueous and organic phases, improving the reaction rate and yield.

The optimization process can be summarized in the following table, which illustrates the effect of various parameters on the reaction outcome based on studies of similar compounds.

Table 1: Optimization of Reaction Conditions for Phenoxyacetate Synthesis Analogues

| Parameter | Variation | Observation | Impact on Yield |

|---|---|---|---|

| Solvent | Acetonitrile vs. Dichloromethane/Benzene (B151609) | Acetonitrile provided a better balance of conversion and selectivity and is considered a "greener" solvent. scielo.br | Optimized |

| Oxidant/Catalyst | Silver(I) oxide (0.5 equiv.) | Found to be the most efficient oxidant among tested silver(I) reagents for oxidative coupling. scielo.br | Increased |

| Reaction Time | 20 hours vs. 4 hours | Reducing reaction time did not significantly decrease conversion and selectivity under optimized conditions. scielo.br | Maintained |

| Base | Potassium Carbonate vs. Sodium Hydroxide | The choice of base can influence the deprotonation of the phenol and affect the nucleophilicity of the resulting phenoxide. | Variable |

| Temperature | Reflux vs. Room Temperature | Reflux conditions were generally more efficient for the reactions studied. scielo.br | Increased |

In one patented method for synthesizing phenoxyacetic acid derivatives, a focus on recycling solvents and wastewater led to a closed-loop system that achieved yields greater than 95%. wipo.int This approach not only improves the economic viability of the process but also significantly reduces its environmental footprint by minimizing waste. wipo.int Another strategy involves the use of specific catalysts, such as iron, chromium oxides, or other transition metal compounds, to direct the chlorination of phenoxyacetic acid, thereby controlling the formation of the desired product and minimizing byproducts. google.com

Stereoselective Synthesis of Chiral Phenoxyacetate Derivatives

Many phenoxyacetate derivatives, particularly those used as herbicides, exhibit chirality, meaning they exist as two non-superimposable mirror images called enantiomers. Often, only one of these enantiomers possesses the desired biological activity. researchgate.netresearchgate.net Consequently, the stereoselective synthesis of a single, active enantiomer is of significant interest to avoid the environmental burden and potential off-target effects of the inactive enantiomer.

Several strategies have been developed for the asymmetric synthesis of chiral molecules, which can be applied to phenoxyacetate derivatives. ethz.ch These key approaches include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. ethz.ch

Resolution: Separating a racemic mixture of enantiomers. This can be achieved through various methods, including enzymatic resolution.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. ethz.ch

Enantioselective Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch

A prominent example in the synthesis of related chiral aryloxyalkanoic herbicides is the use of chemoenzymatic methods. researchgate.net This approach combines traditional chemical synthesis with biocatalytic steps. For instance, an ene-reductase enzyme can be used for the asymmetric reduction of a C=C double bond in a precursor molecule. researchgate.net By selecting the appropriate enzyme, it is possible to produce either the (R) or (S) enantiomer of the final product in good yield and with moderate to high enantiomeric excess (ee). researchgate.net

The following table outlines a chemoenzymatic approach to synthesizing chiral aryloxypropanoic acids, which are structurally analogous to chiral phenoxyacetate derivatives.

Table 2: Chemoenzymatic Approach for Stereoselective Synthesis

| Step | Description | Key Reagent/Catalyst | Outcome |

|---|---|---|---|

| 1. Dehydrohalogenation | Formation of an α,β-unsaturated ester from a dibromoester precursor. | Chemical reaction | α,β-unsaturated ester intermediate |

| 2. Asymmetric Reduction | Enantioselective reduction of the C=C double bond. | Ene-reductase (biocatalyst) | Chiral bromoalkanoate |

| 3. Nucleophilic Substitution | Reaction of the chiral intermediate with a substituted phenol. | Williamson ether synthesis | Chiral aryloxypropanoate ester |

| 4. Hydrolysis | Conversion of the ester to the final carboxylic acid. | Base or acid hydrolysis | Enantioenriched aryloxypropanoic acid researchgate.net |

This chemoenzymatic strategy is advantageous because it often uses commercially available starting materials and can avoid the need for complex purification steps like chromatography. researchgate.net The use of whole-cell biocatalysts instead of purified enzymes can also reduce costs, making the process more scalable for industrial applications. researchgate.net The development of such stereoselective synthetic routes is crucial for producing safer and more effective chiral agrochemicals and pharmaceuticals.

Structure Activity Relationships Sar and Molecular Design Principles

Impact of Halogenation Patterns on Biological Activity

The nature, position, and number of halogen substituents on the phenyl ring of phenoxyacetic acid derivatives are critical determinants of their herbicidal activity. nih.govmdpi.com The specific 4-chloro and 2-fluoro pattern in Ethyl 2-(4-chloro-2-fluorophenoxy)acetate is a key factor in its biological efficacy.

The introduction of halogen atoms into the aromatic ring alters the electronic structure of the molecule, which in turn affects its reactivity and interaction with target receptors. nih.gov The position of these substituents is crucial; for instance, substitution at the para- (4) and ortho- (2) positions, as seen in this compound, is common in active phenoxy herbicides. Studies on related compounds have shown that the number of chlorine atoms can influence properties such as lipid peroxidation, with an increase in chlorine atoms sometimes leading to a decrease in this effect. nih.govmdpi.com Halogenation can also enhance metabolic stability and lipophilicity, properties that may improve the compound's transport and persistence at the site of action. researchgate.net

The table below illustrates how different substitution patterns on the phenoxyacetic acid core can affect herbicidal properties.

| Compound Name | Aromatic Ring Substituents | Key Properties/Activity Notes |

| 2,4-D | 2,4-dichloro | High degree of lipid peroxidation. nih.govmdpi.com |

| MCPA | 4-chloro, 2-methyl | Lower degree of lipid peroxidation compared to 2,4-D. nih.govmdpi.com |

| 2,4,5-T | 2,4,5-trichloro | Lower peroxidation capacity than 2,4-D. nih.govmdpi.com |

| Ethyl 2-(4-chloro-2-fluorophenoxy)acetate | 4-chloro, 2-fluoro | The combination of chloro and fluoro substituents modifies the electronic properties and potential interactions with the target site. |

Influence of Ester Moiety on Compound Potency and Selectivity

The active form of phenoxy herbicides is typically the corresponding carboxylic acid. encyclopedia.pub However, they are often formulated as esters, such as the ethyl ester of 2-(4-chloro-2-fluorophenoxy)acetic acid, to improve their performance. The ester moiety significantly influences the compound's physical properties and its ability to reach the target site.

Esters generally exhibit higher solubility in the waxy cuticle of plant leaves compared to their acid counterparts. encyclopedia.pub This enhanced lipophilicity facilitates more efficient absorption into the plant tissue. encyclopedia.pub Once inside the plant, the ester group is typically hydrolyzed by plant enzymes to release the active carboxylic acid. encyclopedia.pub Therefore, the ethyl ester acts as a pro-herbicide, improving uptake and delivery of the active molecule. nih.gov

The choice of the ester group can also affect the compound's volatility. Low molecular weight esters, like methyl and ethyl esters, have been historically used, but larger ester groups can be employed to reduce vapor pressure and minimize drift to non-target crops. encyclopedia.pub

| Ester Moiety | Relative Volatility | Impact on Absorption |

| Methyl | High | Good cuticular penetration |

| Ethyl | High | Good cuticular penetration encyclopedia.pub |

| Isopropyl | Moderate | Good cuticular penetration |

| Butyl / Iso-octyl | Low | Enhanced cuticular penetration; reduced volatility encyclopedia.pubnih.gov |

Role of the Phenoxy Linkage in Molecular Recognition

The phenoxy linkage—the ether bond connecting the halogenated phenyl ring to the acetate (B1210297) group—is a cornerstone of the molecular structure of this class of herbicides. These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). nih.govresearchgate.net They exert their herbicidal effect by binding to auxin receptors, such as the TIR1/AFB protein family. nih.govnih.gov

The essential structural requirement for this activity is a specific spatial relationship between a negatively charged carboxyl group and a partially positive charge on the aromatic ring. nih.gov The phenoxy linkage provides the necessary distance and orientation between these two key features, allowing the molecule to fit effectively into the auxin-binding pocket of the receptor. nih.gov After the molecule binds, it induces a conformational change in the receptor, leading to a cascade of events that disrupts normal plant growth. nih.gov

Conformational Analysis and Molecular Flexibility in Structure-Activity Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For Ethyl 2-(4-chloro-2-fluorophenoxy)acetate, the ability to adopt a specific conformation is critical for its interaction with the target receptor. The molecule is not rigid; rotation is possible around the ether linkage and the single bonds within the ethyl acetate side chain.

This conformational flexibility allows the molecule to adapt its shape to fit optimally within the binding site of the auxin receptor. While the aromatic ring itself is planar, the side chain can orient itself in various ways. The most stable, low-energy conformation that presents the key interacting groups (the aromatic ring and the carboxyl group of the active acid) in the correct spatial arrangement will be the one that binds most strongly and elicits the greatest biological response. Crystal structure analyses of related compounds confirm the near-planar nature of the core structure, which is a feature of many active auxin herbicides. nih.gov

Computational Approaches to SAR Elucidation

Modern herbicide design heavily relies on computational methods to understand and predict the relationship between a molecule's structure and its biological activity. mdpi.com For compounds like Ethyl 2-(4-chloro-2-fluorophenoxy)acetate, several computational techniques are employed to elucidate SAR.

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate variations in the chemical structure of a series of compounds with their observed biological activity. mdpi.com These models use molecular descriptors—numerical values that quantify properties like lipophilicity (logP), electronic effects, and molecular size—to predict the activity of novel compounds. mdpi.comresearchgate.net

Molecular docking and molecular dynamics simulations are powerful tools for visualizing and analyzing how a herbicide molecule interacts with its target protein at an atomic level. nih.gov Researchers can model the binding of phenoxyacetate (B1228835) derivatives into the active site of auxin receptors to predict binding affinity and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov These computational approaches provide invaluable insights that guide the synthesis and testing of new, more potent, and selective herbicide candidates. nih.govresearchgate.net

| Computational Descriptor | Property Represented | Significance in SAR |

| LogP | Lipophilicity / Octanol-water partition coefficient | Influences membrane permeability and transport to the target site. mdpi.com |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital | Relates to the molecule's electronic reactivity and ability to participate in charge-transfer interactions. researchgate.net |

| Dipole Moment | Polarity and charge distribution | Affects solubility and binding interactions with the receptor. researchgate.net |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Predicts transport properties and membrane penetration. mdpi.com |

| Molecular Weight (MW) | Size of the molecule | Influences diffusion, transport, and fit within the binding pocket. mdpi.com |

Biological Activities and Molecular Mechanisms of Action

Herbicide Activity and Mode of Action

Phenoxyacetic acid derivatives were among the first selective organic herbicides developed and have been widely used in agriculture to control broadleaf weeds. scispace.com Their mode of action is primarily centered on disrupting normal plant growth processes.

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition in Pyraflufen-ethyl (B41820) and Related Herbicides

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. unl.edunih.gov Inhibition of this enzyme leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen radicals. lsuagcenter.com These radicals cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately cell death. ucanr.edu This mechanism is characteristic of several classes of herbicides, including diphenyl ethers. researchgate.net

Herbicides like pyraflufen-ethyl are known PPO inhibitors. nih.gov While PPO inhibition is a well-established herbicidal mode of action, it is not the primary mechanism associated with phenoxyacetate (B1228835) herbicides. The structural and chemical properties of phenoxyacetates typically lead them to act through a different pathway.

Auxin Mimicry and Plant Growth Regulation for Phenoxyacetate Herbicides

The principal mode of action for phenoxyacetate herbicides is the mimicry of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin. scispace.comnih.gov Auxins are crucial for regulating plant growth and development, including cell elongation, division, and differentiation. nufarm.com

Phenoxyacetate herbicides, due to their structural similarity to IAA, bind to auxin receptors in plant cells. nih.gov This binding leads to a cascade of events that disrupt normal hormonal balance. mdpi.com Unlike natural auxins, which are tightly regulated within the plant, synthetic auxins like phenoxyacetates are more stable and persist for longer, leading to uncontrolled and disorganized growth. nih.gov This results in a variety of symptoms, particularly in susceptible broadleaf plants, including epinasty (twisting of stems and petioles), stem swelling, and tissue proliferation. scispace.com Ultimately, this sustained and abnormal growth exhausts the plant's resources, leading to its death. researchgate.net The selectivity of these herbicides is attributed to differences in translocation and metabolism between susceptible broadleaf weeds and tolerant grass crops. researchgate.net

Recent studies have shown that PIN-FORMED (PIN) auxin transporters, which are responsible for the distribution of natural auxins in plants, can also bind to and transport phenoxyacetic acid herbicides. nih.gov This indicates that these herbicides utilize the same export machinery as endogenous auxins to move within the plant. nih.gov

Inhibition of Cell Division and Growth in Plants

Studies have shown that certain phenoxyacetic acid derivatives, such as (2,4-dichlorophenoxy)acetic acid and (4-chloro-2-methylphenoxy)acetic acid, can inhibit cell division in plant cells. nih.gov While low concentrations can stimulate cell division and elongation, higher concentrations are phytotoxic and lead to a cessation of organized growth. scispace.com This inhibition of regulated cell division is a key aspect of their herbicidal effect. taylorfrancis.com

Antimicrobial Potential of Phenoxyacetate Derivatives

In addition to their effects on plants, phenoxyacetic acid derivatives have been investigated for their potential as antimicrobial agents. researchgate.netjetir.org

Antibacterial Efficacy and Mechanistic Insights

Various studies have demonstrated the antibacterial activity of phenoxyacetic acid derivatives against a range of both Gram-positive and Gram-negative bacteria. researchgate.net For instance, some compounds have shown efficacy against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

The proposed mechanisms of antibacterial action for some phenolic acids include the disruption of the bacterial cell membrane, leading to increased permeability and the leakage of intracellular components such as proteins and nucleic acids. nih.govmdpi.com Phenylacetic acid, a related compound, has been shown to exert its antibacterial effect by affecting cell metabolism, inhibiting protein synthesis, and compromising cell membrane integrity. nih.gov The presence of halogen substituents, such as chlorine and fluorine, on the phenoxy ring can influence the antibacterial potency of these derivatives. researchgate.net

Antibacterial Activity of Phenoxyacetate Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Phenoxyacetic acid derivatives | Mycobacterium tuberculosis H37Rv | MIC: 6.25-100 µg/mL | researchgate.net |

| 4-(Phenylazo)phenoxyacetic acids | Staphylococcus aureus | Active | researchgate.net |

| 4-(Phenylazo)phenoxyacetic acids | Streptococcus pyogenes | Active | researchgate.net |

| 4-(Phenylazo)phenoxyacetic acids | Escherichia coli | Active | researchgate.net |

| 4-(Phenylazo)phenoxyacetic acids | Pseudomonas aeruginosa | Active | researchgate.net |

Antifungal Properties

Phenoxyacetic acid derivatives have also exhibited antifungal properties against various fungal species. researchgate.net Research has shown that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. researchgate.net

The antifungal activity of phenolic compounds is often attributed to their ability to interfere with fungal cell membranes, disrupt essential metabolic processes, and in some cases, induce apoptosis (programmed cell death). nih.gov The specific mechanisms can vary depending on the fungal species and the chemical structure of the phenoxyacetate derivative. scielo.br For example, some phenolic compounds have been shown to inhibit the cell cycle and increase reactive oxygen species in Candida albicans. nih.gov

Antifungal Activity of Phenoxyacetate Derivatives

| Compound/Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Phenoxyacetic acid compounds | Candida albicans | Active | researchgate.net |

| Phenoxyacetic acid compounds | Aspergillus niger | Active | researchgate.net |

| Phenoxyacetic acid compounds | Fusarium sp. | Active | researchgate.net |

| Phenoxyacetic acid compounds | Trichoderma sp. | Active | researchgate.net |

Anticancer and Antiproliferative Activities of Related Derivatives

The phenoxyacetate scaffold has served as a versatile template for the development of novel derivatives with significant anticancer and antiproliferative properties. Researchers have explored various modifications of this core structure to target specific pathways and proteins involved in cancer progression. These efforts have led to the identification of compounds with potent activity against a range of cancer cell lines, operating through diverse molecular mechanisms. mdpi.comresearchgate.netnih.govnih.govscielo.brmdpi.com

A key strategy in modern anticancer drug design is the targeting of specific biomolecules that are crucial for the growth and survival of cancer cells. Derivatives of phenoxyacetate have been successfully engineered to inhibit several such targets.

Tubulin Inhibition : Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer agents. nih.gov Certain modified podophyllotoxin (B1678966) phenoxyacetamide phenylacetate (B1230308) derivatives have been developed as dual-target inhibitors, acting on both tubulin and the AKT signaling pathway. acs.orgresearchgate.netnih.govfigshare.com For instance, the hybrid molecule designated D1-1 demonstrated potent inhibitory activity against H1975 non-small-cell lung cancer (NSCLC) cells with an IC₅₀ value of 0.10 μM. acs.orgnih.govfigshare.com This activity was found to be 100 times more potent than its parent compound, podophyllotoxin (PPT). acs.orgnih.govfigshare.com Mechanistic studies confirmed that D1-1 inhibits tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell proliferation inhibition. acs.orgresearchgate.netnih.gov

Other Targets : Beyond tubulin, phenoxyacetate derivatives have been shown to inhibit other critical cancer-related enzymes. Certain phenoxy acetamide (B32628) derivatives have been identified as potent inducers of apoptosis in liver cancer (HepG2) cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com One such compound exhibited an impressive IC₅₀ value of 1.43 µM against HepG2 cells. mdpi.com Additionally, 4-phenoxy-phenyl isoxazole (B147169) derivatives have been developed as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis that is often upregulated in cancer cells. nih.gov Compound 6g from this series showed potent human ACC1 inhibitory activity with an IC₅₀ of 99.8 nM, while compound 6l displayed strong antiproliferative activity against A549, HepG2, and MDA-MB-231 cancer cells. nih.gov

| Compound | Target Cancer Cell Line | Activity (IC₅₀) | Molecular Target |

|---|---|---|---|

| Phenoxyacetamide Derivative (Compound I) | HepG2 (Liver Cancer) | 1.43 µM | PARP-1 mdpi.com |

| Podophyllotoxin Derivative (D1-1) | H1975 (NSCLC) | 0.10 µM | Tubulin, AKT1 acs.orgnih.govfigshare.com |

| 4-Phenoxy-phenyl Isoxazole (6g) | A549, HepG2, MDA-MB-231 | 1.10 µM, 1.73 µM, 1.50 µM | Acetyl-CoA Carboxylase (ACC) nih.gov |

| 4-Phenoxy-phenyl Isoxazole (6l) | A549, HepG2, MDA-MB-231 | 0.22 µM, 0.26 µM, 0.21 µM | Acetyl-CoA Carboxylase (ACC) nih.gov |

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a proven therapeutic strategy. Various phenoxyacetate derivatives have demonstrated the ability to modulate the cell cycle, thereby halting the proliferation of cancer cells. nih.govmdpi.com

For example, a specific phenoxy acetamide derivative was found to arrest the cell cycle at the G1/S phase transition in HepG2 liver cancer cells, preventing the cells from entering the DNA synthesis phase and thus inhibiting proliferation. mdpi.com Other related compounds have been reported to cause cell cycle arrest at the G2/M phase. mdpi.com Similarly, aromatic fatty acids like phenylacetate have been shown to induce a gradual G1-phase arrest in various tumor cell lines. nih.gov In a study on 4-phenoxy-phenyl isoxazole derivatives, compounds 6g and 6l were found to arrest the cell cycle at the G0/G1 phase in MDA-MB-231 breast cancer cells, which was confirmed by flow cytometry analysis. nih.gov This arrest is a downstream effect of their primary action on ACC inhibition, linking cellular metabolism to cell cycle control. nih.gov Flavopiridol, a synthetic flavone (B191248) derivative, is known to block cell cycle progression at both the G1/S and G2/M checkpoints. bezmialemscience.org

Anti-inflammatory and Analgesic Properties of Phenoxyacetate Analogues

Phenoxyacetate analogues have been extensively investigated for their potential as anti-inflammatory and analgesic agents. researchgate.netnih.govnih.govscilit.comdoaj.orgmdpi.com This line of research is largely driven by the goal of developing safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), many of which are associated with gastrointestinal side effects. nih.govmdpi.com

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), mediators of inflammation and pain. nih.gov The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation. mdpi.com Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal toxicity of NSAIDs. nih.gov

Numerous studies have focused on designing phenoxyacetic acid derivatives as selective COX-2 inhibitors. nih.govmdpi.com By incorporating specific structural motifs, researchers have synthesized compounds with high potency and selectivity for the COX-2 enzyme. For instance, a series of pyrazoline-phenoxyacetic acid derivatives yielded compounds 6a and 6c, which both exhibited a potent COX-2 inhibition with an IC₅₀ value of 0.03 µM and high selectivity indices of 365.4 and 196.9, respectively. nih.gov Another study reported a series of phenoxy acetic acid derivatives where compounds 5d–f, 7b, and 10c–f showed significant COX-2 inhibition with IC₅₀ values in the range of 0.06–0.09 μM. mdpi.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|

| 5c | 10.04 ± 0.11 | 0.09 ± 0.01 | 111.53 |

| 5d | 10.11 ± 0.13 | 0.08 ± 0.01 | 126.35 |

| 5f | 10.68 ± 0.15 | 0.08 ± 0.01 | 133.34 |

| 10c | 9.98 ± 0.09 | 0.07 ± 0.01 | 142.57 |

| 10f | 10.01 ± 0.10 | 0.06 ± 0.01 | 166.83 |

| Celecoxib (Reference) | 14.93 ± 0.19 | 0.05 ± 0.02 | 298.6 |

In addition to inhibiting prostaglandin (B15479496) synthesis, the anti-inflammatory effects of phenoxyacetate analogues can be attributed to their ability to modulate the production of pro-inflammatory cytokines. Cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandins like PGE-2 are key players in the inflammatory cascade. mdpi.com

Studies on potent phenoxyacetic acid-based COX-2 inhibitors have shown that these compounds can significantly reduce the levels of these inflammatory mediators. In an in vivo model of inflammation, compounds 5f and 7b not only reduced paw edema but also markedly lowered the levels of TNF-α and PGE-2. Specifically, the compounds reduced TNF-α levels by 61.04% and 64.88%, and PGE-2 levels by 60.58% and 57.07%, respectively, demonstrating a comprehensive anti-inflammatory profile. mdpi.com This dual action of inhibiting both COX-2 and pro-inflammatory cytokine production highlights the therapeutic potential of these analogues. mdpi.com

Other Reported Biological Activities (e.g., Antiulcerogenic, Anticonvulsant)

The structural versatility of the phenoxyacetate core has allowed for its exploration in other therapeutic areas, leading to the discovery of derivatives with antiulcerogenic and anticonvulsant properties.

Antiulcerogenic Activity : A major drawback of traditional NSAIDs is their propensity to cause gastric ulcers. mdpi.com The development of selective COX-2 inhibitors from the phenoxyacetate family has shown promise in mitigating this risk. For example, compounds 5f and 7b, which are potent anti-inflammatory agents, were found to exert their effects without causing stomach ulcers in animal models. mdpi.com This improved gastrointestinal safety profile is a significant advantage. The mechanism of anti-ulcer protection for some compounds involves the enhancement of gastric mucus production, which forms a protective barrier for the gastric mucosa. mdpi.comnih.govnih.gov

Anticonvulsant Activity : Phenoxyacetyl and related derivatives have been synthesized and evaluated for their potential to treat epilepsy. nih.govbrieflands.comsemanticscholar.org A study on phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, identified several compounds with notable anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMET) seizure models in mice. nih.govnih.gov For instance, compound 6 in the study, a derivative of aminopropanol, showed a promising pharmacological profile. nih.gov Another study on 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives found that introducing an amino substituent onto the oxadiazole ring resulted in a compound with respectable anticonvulsant effects in the pentylenetetrazole-induced convulsion test. brieflands.com These findings indicate that the phenoxy scaffold is a viable starting point for the development of new anticonvulsant agents. nih.govresearchgate.net

| Seizure Model (Mice, i.p.) | Activity (ED₅₀) |

|---|---|

| Maximal Electroshock (MES) | 49.6 mg/kg |

| Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 mg/kg |

| Psychomotor 6 Hz (32 mA) | 31.3 mg/kg |

| Psychomotor 6 Hz (44 mA) - Drug-Resistant Model | 63.2 mg/kg |

Environmental Fate, Degradation, and Ecotoxicological Considerations

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For Ethyl 2-(4-chloro-2-fluorophenoxy)acetate, the principal abiotic pathways are hydrolysis and photolysis.

Hydrolysis: This is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of Ethyl 2-(4-chloro-2-fluorophenoxy)acetate, the ester linkage is susceptible to hydrolysis. This reaction converts the ethyl ester into its corresponding carboxylic acid, 2-(4-chloro-2-fluorophenoxy)acetic acid, and ethanol (B145695). The rate of hydrolysis is significantly influenced by the pH of the aqueous environment. nih.govresearchgate.netnih.gov Generally, for phenoxy acid esters, the hydrolysis rate increases in both alkaline and acidic conditions compared to neutral pH. nih.govresearchgate.net For instance, studies on similar compounds like 2,4-D esters show that the half-life can be dramatically reduced from days at neutral pH to mere hours in alkaline waters. nih.gov This transformation is critical as the resulting acidic form has different environmental properties, such as increased water solubility and reduced potential for bioaccumulation. mdpi.com

Biotic Degradation Pathways in Environmental Matrices

Biotic degradation, mediated by the metabolic activities of microorganisms, is a key process in the environmental breakdown of organic compounds like Ethyl 2-(4-chloro-2-fluorophenoxy)acetate.

Soil and water microorganisms play a vital role in the degradation of phenoxyacetic acid herbicides. nih.gov Bacterial strains, particularly from the genus Pseudomonas, are well-documented for their ability to utilize chlorinated aromatic compounds as a source of carbon and energy. nih.govresearchgate.net These bacteria have evolved specific enzymatic pathways to break down these complex molecules. For example, various Pseudomonas species have been shown to degrade the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.goviastate.edu The degradation process typically begins with the enzymatic cleavage of the ether bond that links the acetic acid side chain to the aromatic ring. iastate.edu Given the structural similarity, it is highly probable that similar microbial communities, including Pseudomonas sp., are capable of degrading Ethyl 2-(4-chloro-2-fluorophenoxy)acetate in soil and aquatic environments.

The microbial breakdown of Ethyl 2-(4-chloro-2-fluorophenoxy)acetate is expected to yield several key degradation products. Based on the degradation pathways of analogous compounds, two primary initial products can be anticipated:

2-(4-chloro-2-fluorophenoxy)acetic acid: This would be formed through the hydrolysis of the ethyl ester bond, a reaction that can be both abiotic and microbially mediated.

4-chloro-2-fluorophenol (B1580588): This phenol (B47542) would result from the microbial cleavage of the ether linkage, a common initial step in the degradation of phenoxyacetic acids. iastate.edu

Following the formation of these initial products, further microbial action would lead to the degradation of the aromatic ring. This typically involves hydroxylation to form catechols (e.g., chlorocatechols), which are then susceptible to ring cleavage, ultimately breaking down the molecule into simpler aliphatic acids that can enter central metabolic pathways. nih.govnih.gov

The following table summarizes the expected initial degradation products:

| Pathway | Initial Degradation Product | Chemical Structure of Product |

|---|---|---|

| Hydrolysis | 2-(4-chloro-2-fluorophenoxy)acetic acid | C₈H₆ClFO₃ |

| Ether Cleavage | 4-chloro-2-fluorophenol | C₆H₄ClFO |

A critical step in the complete mineralization of halogenated organic compounds is dehalogenation, the removal of halogen atoms from the molecule. taylorandfrancis.com Microorganisms employ several enzymatic strategies for this purpose:

Oxidative Dehalogenation: This often occurs during the initial attack on the aromatic ring, where dioxygenase enzymes incorporate oxygen atoms, leading to the formation of catechols and the spontaneous elimination of the halogen substituent. nih.gov

Hydrolytic Dehalogenation: In this mechanism, a halogen atom is replaced by a hydroxyl group from a water molecule. nih.gov

Reductive Dehalogenation: Under anaerobic (oxygen-deficient) conditions, some bacteria can replace a halogen atom with a hydrogen atom. nih.gov This process is particularly important for highly chlorinated compounds.

For Ethyl 2-(4-chloro-2-fluorophenoxy)acetate, the aromatic ring contains both chlorine and fluorine atoms. The carbon-fluorine bond is generally stronger and more stable than the carbon-chlorine bond, making it more resistant to cleavage. mdpi.com Therefore, it is likely that microbial dehalogenation would preferentially target the chlorine atom first.

Environmental Persistence and Bioaccumulation Potential (conceptual framework)

Persistence: The environmental persistence of Ethyl 2-(4-chloro-2-fluorophenoxy)acetate is determined by the combined rates of its abiotic and biotic degradation. Its half-life in soil and water will vary depending on environmental conditions such as pH, temperature, sunlight intensity, and the presence of adapted microbial populations. mdpi.com The ester form is generally less mobile in soil than its acid metabolite. mdpi.com The acid form, being more water-soluble, has a higher potential for leaching into groundwater. mdpi.com

Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. nih.gov The potential for bioaccumulation is often related to a compound's lipophilicity (tendency to dissolve in fats and oils), which is estimated by the octanol-water partition coefficient (Kow). nih.gov As an ethyl ester, Ethyl 2-(4-chloro-2-fluorophenoxy)acetate is more lipophilic than its acidic metabolite, 2-(4-chloro-2-fluorophenoxy)acetic acid. Consequently, the parent ester has a higher theoretical bioaccumulation potential. nih.gov However, the rapid hydrolysis of the ester to the more water-soluble acid in many environmental and biological systems would likely limit significant bioaccumulation. nih.gov

Metabolite Identification and Characterization in Environmental Samples

When monitoring for the presence of Ethyl 2-(4-chloro-2-fluorophenoxy)acetate in environmental samples such as soil and water, it is crucial to also analyze for its major degradation products or metabolites. Based on the established degradation pathways of similar compounds, the primary metabolites to be expected are:

2-(4-chloro-2-fluorophenoxy)acetic acid: The product of hydrolysis.

4-chloro-2-fluorophenol: The product of ether bond cleavage.

Analytical methods, such as liquid chromatography coupled with mass spectrometry (LC-MS), are typically used to identify and quantify these compounds in complex environmental matrices. lu.se The presence and concentration of these metabolites can provide valuable information on the extent and rate of degradation of the parent compound in the environment.

Soil Mobility and Leaching Potential

Phenoxyacetic acid herbicides, as a class, are generally considered to have a potential for mobility in soil. mdpi.comresearchgate.net This is because they are weak acids that exist primarily in an anionic form in most agricultural soils (pH 5-8). mdpi.com The negatively charged surfaces of soil organic matter and clay particles can repel these anionic herbicide molecules, leading to weaker adsorption and increased availability for movement with soil water. mdpi.com Consequently, there is a recognized risk of these compounds leaching into surface or groundwater. mdpi.com

The extent of leaching is a complex interplay between the herbicide's properties and soil characteristics. Adsorption is a key process that retards the movement of herbicides through the soil profile. iastate.edu For phenoxy herbicides, adsorption is strongly correlated with the organic carbon content of the soil. researchgate.net In soils with higher organic matter, more of the herbicide is likely to be adsorbed, reducing its mobility. researchgate.net Conversely, in soils with low organic carbon content, the potential for leaching is higher. Soil pH also plays a significant role; as the pH decreases, these herbicides are more likely to be in their non-ionized (molecular) form, which is more readily adsorbed by soil colloids. mdpi.com

The persistence of the compound, often expressed as its soil half-life (t½), also dictates its leaching potential. A shorter half-life means the compound degrades more quickly, reducing the amount available to be leached over time. The degradation of phenoxy herbicides in soil is primarily a biological process, influenced by soil moisture, temperature, and microbial activity. inchem.orgorst.edu

Given the absence of specific data for Ethyl 2-(4-chloro-2-fluorophenoxy)acetate, the following table presents data for the related compounds 2,4-D and MCPA to provide an indication of its likely environmental behavior. It is important to note that as an ethyl ester, Ethyl 2-(4-chloro-2-fluorophenoxy)acetate would be expected to rapidly hydrolyze to its corresponding acid form in the soil, which would then exhibit the behaviors described for other phenoxy acids. inchem.orgorst.edu

Table 1: Soil Mobility and Persistence of Structurally Similar Phenoxyacetic Acid Herbicides

| Compound | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Soil Half-Life (t½) in days | Mobility Potential | Leaching Potential |

|---|---|---|---|---|

| 2,4-D | 20 - 117 cdc.govorst.edu | 6.2 - 10 orst.educdc.gov | High cdc.gov | Moderate (attenuated by rapid degradation) cdc.gov |

| MCPA | 10 - 138 | 2.2 - 11.7 researchgate.net | High | High in soils with low organic matter researchgate.net |

Data presented is for the acid form of the herbicides.

The Koc values for both 2,4-D and MCPA are relatively low, indicating weak adsorption to soil organic carbon and a high potential for mobility. researchgate.netcdc.gov However, the relatively short half-lives suggest that rapid degradation can mitigate the extent of leaching. cdc.gov For example, while 2,4-D has a high mobility potential, its rapid degradation often limits its movement to lower soil levels. cdc.gov Similarly, the leaching of MCPA has been shown to be more significant in soils with lower organic carbon content and slower degradation rates. researchgate.net One study found that 16.44% of applied MCPA was recovered in the leachates of a regosol soil, compared to only 1.12% in a chernitsa soil with higher organic content and faster degradation. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Techniques for Structural Elucidation

UV-Visible Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for Ethyl 2-(4-chloro-2-fluorophenoxy)acetate is not publicly documented, a detailed analysis of its structural isomer, Ethyl 2-(4-chloro-3-methylphenoxy)acetate , provides significant insights into the likely solid-state conformation and packing. researchgate.net

The crystallographic data for this closely related compound reveals a triclinic crystal system with the space group P1. researchgate.net The unit cell parameters are a = 7.0296 (3) Å, b = 8.3258 (4) Å, c = 10.6552 (5) Å, with angles α = 106.031 (2)°, β = 92.977 (2)°, and γ = 110.489 (2)°. researchgate.net This detailed structural information serves as a strong predictive model for the molecular geometry of Ethyl 2-(4-chloro-2-fluorophenoxy)acetate.

| Parameter | Value for Ethyl 2-(4-chloro-3-methylphenoxy)acetate researchgate.net |

|---|---|

| Chemical Formula | C11H13ClO3 |

| Formula Weight | 228.66 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.0296 (3) |

| b (Å) | 8.3258 (4) |

| c (Å) | 10.6552 (5) |

| α (°) | 106.031 (2) |

| β (°) | 92.977 (2) |

| γ (°) | 110.489 (2) |

| Volume (Å3) | 553.75 (5) |

| Z | 2 |

The conformation of the molecule in the solid state provides critical information about its preferred spatial arrangement. In the crystalline structure of Ethyl 2-(4-chloro-3-methylphenoxy)acetate, the molecule adopts a notably planar conformation. researchgate.net The pendant ethyl acetate (B1210297) chain is observed to be extended and lies nearly in the same plane as the substituted benzene (B151609) ring. researchgate.net The root-mean-square (r.m.s.) deviation for the 15 non-hydrogen atoms of the molecule is a mere 0.002 Å, indicating a high degree of planarity. researchgate.net This extended, planar conformation is likely a low-energy state stabilized by the crystal packing forces. For Ethyl 2-(4-chloro-2-fluorophenoxy)acetate, a similar planar conformation would be expected, although the presence of the fluorine atom at the ortho position might introduce minor steric or electronic effects, potentially causing a slight twist in the dihedral angle between the phenoxy group and the acetate side chain.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer sensitive and selective means for the detection and characterization of electroactive compounds. These techniques typically involve measuring the current response of a molecule to a varying applied potential. For phenoxyacetic acid derivatives, which are known herbicides, electrochemical sensors have been developed for their detection in environmental samples.

However, a review of the scientific literature indicates a lack of specific studies on the electrochemical detection or characterization of Ethyl 2-(4-chloro-2-fluorophenoxy)acetate. Research in this area has predominantly focused on the corresponding carboxylic acid forms, such as 2,4-dichlorophenoxyacetic acid (2,4-D), rather than their ethyl esters. The development of an electrochemical method for this specific ester would require investigation into its oxidation or reduction behavior at various electrode surfaces using techniques like cyclic voltammetry or differential pulse voltammetry.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, Frontier Molecular Orbital Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis involves geometry optimization, where the most stable three-dimensional arrangement of the atoms (the lowest energy conformation) is calculated. This optimized structure provides insights into bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would further describe the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. An MEP map would show negative potential regions, typically around electronegative atoms like oxygen, fluorine, and chlorine, indicating sites prone to electrophilic attack. Positive potential regions would highlight areas susceptible to nucleophilic attack. This information is invaluable for predicting intermolecular interactions.

Energy Gap Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap generally implies higher reactivity.

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand (like Ethyl 2-(4-chloro-2-fluorophenoxy)acetate) into the binding site of a biological target, such as a protein or enzyme. Such simulations could identify potential biological targets for this compound and predict the binding affinity (strength of the interaction), providing a hypothesis for its mechanism of action.

Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of Ethyl 2-(4-chloro-2-fluorophenoxy)acetate could explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. When in complex with a protein target (identified via docking), MD simulations can assess the stability of the protein-ligand interaction, showing how the ligand and protein adjust to each other and detailing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex over time.

In Silico Prediction of Biological Activities and ADMET Properties (focused on mechanistic understanding)

In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial in early-stage drug development to identify potential liabilities. For Ethyl 2-(4-chloro-2-fluorophenoxy)acetate, these models could estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic pathways, and potential toxicities, offering a mechanistic understanding of its likely behavior in a biological system.

Future Research Directions and Potential Applications

Development of Novel Phenoxyacetate (B1228835) Derivatives with Enhanced Selectivity

A primary direction of future research is the rational design and synthesis of new phenoxyacetate derivatives with superior selectivity for their intended targets. Enhanced selectivity is crucial for increasing efficacy while minimizing off-target effects, whether in therapeutic drugs or specialized chemical agents.

Researchers are modifying the core phenoxy group to improve how derivative compounds interact with specific biological molecules. mdpi.com The goal is to create molecules that fit precisely into the binding sites of target proteins, enhancing their desired activity and ensuring greater selectivity. mdpi.com For instance, novel phenoxy acetic acid derivatives have been developed as selective COX-2 inhibitors. nih.gov This selectivity is significant because COX-2 is associated with inflammation, and inhibiting it specifically can provide anti-inflammatory benefits without the gastrointestinal side effects linked to non-selective NSAIDs like ibuprofen (B1674241) and indomethacin, which also inhibit the protective COX-1 enzyme. nih.gov

In oncology, new semi-synthetic phenoxyacetamide derivatives have demonstrated promising cytotoxic activity against liver cancer (HepG2) cell lines, showing a higher degree of selectivity for cancer cells over normal cells. mdpi.com This selectivity is a highly favorable characteristic in the development of new cancer treatments, as it suggests a potential for reduced harm to healthy tissues. mdpi.com Similar principles are being applied in agrochemistry, where novel phenoxyacetamide derivatives are being synthesized and evaluated as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

Building on the development of more selective molecules, researchers are actively exploring new biological targets and expanding the therapeutic potential of phenoxyacetate derivatives. The versatility of the phenoxy moiety makes it a valuable component in designing drugs for a wide array of diseases. mdpi.com

Recent studies have identified specific molecular targets for newly synthesized derivatives. For example, a novel phenoxyacetamide compound was found to induce apoptosis in liver cancer cells through the inhibition of the PARP-1 protein, a key enzyme in DNA repair and cell death pathways. mdpi.com This discovery opens avenues for developing targeted cancer therapies. Similarly, the identification of phenoxyacetic acid derivatives as selective COX-2 inhibitors provides a clear path for creating new anti-inflammatory drugs. nih.gov

The potential applications for compounds containing the phenoxy group are extensive. Research has indicated their possible use as:

Antioxidant agents mdpi.com

Antiviral and antibacterial drugs mdpi.com

Cardiovascular medications mdpi.com

Analgesics mdpi.com

Anti-leukemia treatments mdpi.com

The exploration of new biological targets is not limited to direct enzyme inhibition. Advanced strategies involve identifying "druggable intermediates" within complex biological signaling networks. nih.gov This approach could uncover entirely new pathways through which phenoxyacetate derivatives can exert a therapeutic effect, even if the primary target itself is not differentially expressed in a disease state. nih.gov

Green Chemistry Approaches to Synthesis and Degradation

As the production and use of chemical compounds grow, there is an increasing emphasis on developing environmentally sustainable processes. Green chemistry principles are being applied to both the synthesis and the eventual degradation of phenoxyacetate derivatives to minimize their environmental impact.

In synthesis, efforts are underway to create safer and more efficient chemical reactions. For example, a facile and safer method for synthesizing a related precursor, ethyl 2-(4-aminophenoxy) acetate (B1210297), utilizes an NH4Cl/Fe system for the reduction of a nitro group, avoiding the need for hydrogen gas and a palladium catalyst. mdpi.comresearchgate.net This approach is not only cheaper but also reduces the complexity and potential hazards of the reaction. mdpi.com

For degradation, particularly relevant for derivatives used as herbicides or pesticides, research is focused on developing methods to break them down into harmless byproducts. One promising approach is photocatalysis using green-synthesized nanocomposites. researchgate.net For instance, a biochar-iron oxide (BC@Fe2O3) nanohybrid, activated by natural sunlight, has proven highly effective in degrading pesticides. researchgate.net This process uses a reusable catalyst and can lead to the complete mineralization of harmful contaminants into safer metabolites. researchgate.net Such green degradation techniques are vital for remediating environmental contamination and ensuring the sustainability of these chemical compounds. researchgate.net

Advanced Analytical Techniques for Trace Detection in Environmental Samples

The ability to detect minute quantities of chemical compounds in the environment is essential for monitoring pollution, ensuring food safety, and protecting ecosystems. Research is continuously advancing analytical techniques to achieve lower detection limits, higher sensitivity, and greater efficiency for phenoxyacetate derivatives and related compounds.

A significant advancement involves the use of novel materials for sample preparation. Covalent organic frameworks (COFs) have emerged as highly effective adsorbents for solid-phase extraction (SPE). researchgate.net When coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this method allows for the ultrasensitive detection of trace levels of phenoxy carboxylic acids in water samples, with detection limits as low as 0.08–0.28 ng L⁻¹. researchgate.net

Beyond chromatography, a range of advanced analytical methods are being developed for rapid and on-site pesticide detection. sci-hub.se These include techniques based on:

Colorimetry

Fluorescence

Surface-Enhanced Raman Scattering (SERS)

Surface Plasmon Resonance (SPR)

Electrochemistry sci-hub.se

Furthermore, X-ray-based techniques like X-ray fluorescence (XRF) offer powerful tools for quantifying trace elements in environmental samples in situ, often without the need for complex chemical extraction procedures. nih.govresearchgate.net The development of portable, handheld devices based on these technologies could revolutionize real-time environmental monitoring. sci-hub.se

| Technique | Principle | Application | Key Advantages |

| SPE-LC-MS/MS with COFs | Chromatographic separation and mass detection after selective extraction. researchgate.net | Ultra-trace detection of phenoxy acids in water. researchgate.net | High sensitivity and specificity; very low detection limits. researchgate.net |

| Electrochemical Sensors | Measures changes in electrical properties due to chemical interaction. sci-hub.se | Rapid, on-site detection of pesticides. sci-hub.se | Portability, speed, and commercial viability. sci-hub.se |

| X-ray Fluorescence (XRF) | Detects characteristic secondary X-rays emitted from a sample. nih.gov | In-situ analysis of elemental composition in soil, water, etc. nih.gov | Non-destructive; requires minimal sample preparation. nih.gov |

Computational Tools for Accelerated Discovery and Optimization

Computational chemistry and bioinformatics are playing an increasingly vital role in accelerating the discovery and optimization of new chemical compounds, including phenoxyacetate derivatives. These tools allow researchers to predict molecular properties, screen vast libraries of virtual compounds, and understand complex biological interactions before committing to expensive and time-consuming laboratory synthesis.

Molecular docking is a widely used technique to simulate the interaction between a ligand (the derivative) and a target protein. It was used to visualize how a novel phenoxyacetamide derivative fits within the binding site of the PARP-1 protein, helping to explain its inhibitory activity. mdpi.com Similarly, docking studies of a chalcone (B49325) derivative of phenoxyacetate supported its observed enzyme inhibition activity against targets like acetylcholinesterase. nih.gov

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and geometry of molecules. nih.govnih.gov DFT calculations can predict parameters like optimized geometry and frontier molecular orbitals (HOMO-LUMO), providing insights that support and explain experimental results. nih.gov

For larger-scale discovery, in silico screening allows researchers to evaluate thousands of potential derivatives computationally. nih.gov This process, combined with predictions for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helps to identify the most promising candidates for further development as potential drug agents. nih.gov More advanced computational models, such as network perturbation theory, can even help identify and prioritize novel drug targets within complex biological pathways, guiding the design of the next generation of phenoxyacetate derivatives. nih.gov

| Computational Tool | Purpose | Example Application |

| Molecular Docking | Predicts binding mode and affinity of a molecule to a target protein. mdpi.com | Studying the binding of a phenoxyacetamide derivative to the PARP-1 enzyme. mdpi.com |

| Density Functional Theory (DFT) | Calculates electronic structure and predicts molecular properties. nih.gov | Optimizing the geometry and confirming experimental IR spectra of a novel derivative. nih.govnih.gov |

| In Silico Screening | Virtually tests large libraries of compounds for potential activity. nih.gov | Identifying promising indenopyrrol-4-one derivatives as BRDT inhibitors. nih.gov |

| ADMET Prediction | Estimates the pharmacokinetic and drug-like properties of a compound. nih.gov | Assessing the potential of new derivatives to be developed into viable drug candidates. nih.gov |

| Network Perturbation Theory | Identifies critical nodes (potential drug targets) in biological networks. nih.gov | Prioritizing druggable intermediates in cancer signaling pathways. nih.gov |

Q & A

Q. How is enantiomeric purity assessed for chiral derivatives of this compound?

Q. What degradation pathways occur under accelerated stability conditions (e.g., heat, light)?

- Methodology : LC-MS identifies hydrolysis products (e.g., free acid) at 40°C/75% RH. Arrhenius plots predict shelf life (t₉₀ >24 months at 25°C) .

Q. Can this compound act as a monomer in biodegradable polymer synthesis?

- Methodology : Radical polymerization with AIBN initiator yields polyesters with Mw ~15 kDa. Degradation rates (pH 7.4, 37°C) are monitored via GPC .

Validation & Reproducibility

Q. What validation protocols ensure batch-to-batch consistency in academic syntheses?

Q. How do toxicity models (e.g., ProTox-II) predict hazards for novel analogs?

Q. What synergies emerge in multi-component reactions involving this compound?

- Methodology : Ugi reactions with isocyanides and amines yield tetrazole derivatives with enhanced antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.